molecular formula C8H13NO3 B2669591 Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 2225144-17-0

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B2669591
CAS RN: 2225144-17-0
M. Wt: 171.196
InChI Key: ZMSKRZYFEYIGCB-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Synthesis Analysis

HMF was synthesized by refluxing fructose in DMSO for 2 h followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 h .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The structures of the synthesized products were elucidated using physicochemical analytical methods .


Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . Its formation has been the topic of significant study .


Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a molar mass of 126.111 g·mol −1 .

Mechanism of Action

The exact mechanism of action of Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate 5-(hydroxythis compound)-3,4-dihydropyridine-1(2H)-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. Additionally, this compound has been found to interact with various molecular targets, including enzymes and receptors, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects
Methyl 5-(hydroxythis compound)-3,4-dihydropyridine-1(2H)-carboxylate has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound 5-(hydroxythis compound)-3,4-dihydropyridine-1(2H)-carboxylate has been found to exhibit anti-inflammatory effects, which may help to reduce inflammation in various tissues and organs. Finally, this compound has been found to possess neuroprotective properties, which may help to protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

Methyl 5-(hydroxyMethyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate)-3,4-dihydropyridine-1(2H)-carboxylate has several advantages for use in laboratory experiments. This compound is readily available and can be synthesized with high yield and purity. Additionally, this compound 5-(hydroxythis compound)-3,4-dihydropyridine-1(2H)-carboxylate has been found to exhibit a range of pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate 5-(hydroxythis compound)-3,4-dihydropyridine-1(2H)-carboxylate. One area of research could focus on the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, future research could focus on elucidating the exact mechanism of action of this compound, which could help to identify new molecular targets for drug development. Finally, future research could focus on optimizing the synthesis method for this compound 5-(hydroxythis compound)-3,4-dihydropyridine-1(2H)-carboxylate, which could help to improve the yield and purity of this compound.

Synthesis Methods

Methyl 5-(hydroxyMethyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate)-3,4-dihydropyridine-1(2H)-carboxylate can be synthesized through a multistep process involving the reaction of various chemical reagents. One of the most common methods of synthesis involves the reaction of pyridine-3,4-dicarboxylic acid with formaldehyde and methanol in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

Methyl 5-(hydroxyMethyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate)-3,4-dihydropyridine-1(2H)-carboxylate has been the subject of extensive scientific research due to its potential therapeutic properties. This compound has been found to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a promising candidate for the development of drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

methyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSKRZYFEYIGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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